Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate
Description
Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate is a benzopyran derivative characterized by a fused benzopyran core with functional groups at specific positions:
- 7-hydroxy group: Enhances solubility and contributes to antioxidant activity.
- 2-oxo group: Facilitates hydrogen bonding and redox reactivity.
- 6-carboxylate methyl ester: Balances lipophilicity and bioavailability compared to carboxylic acid analogs .
Its molecular formula is C₁₃H₁₄O₅ (molecular weight: 250.25 g/mol). The compound is synthesized via multi-step reactions involving cyclization and esterification, with industrial processes emphasizing green chemistry principles to minimize environmental impact .
Properties
Molecular Formula |
C13H14O5 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl 7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-6-carboxylate |
InChI |
InChI=1S/C13H14O5/c1-13(2)6-11(15)18-10-5-9(14)7(4-8(10)13)12(16)17-3/h4-5,14H,6H2,1-3H3 |
InChI Key |
JSUUWGXEXYTUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC2=C1C=C(C(=C2)O)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production methods for this compound often involve the use of green solvents and catalysts to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dry acetone.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, which have significant biological activities .
Scientific Research Applications
Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential as an anti-microbial and anti-tumor agent.
Medicine: Investigated for its anti-inflammatory and anti-coagulant properties.
Industry: Utilized in the production of perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and COX, leading to its anti-microbial and anti-inflammatory effects . The compound also modulates the activity of certain receptors, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzopyran derivatives, focusing on molecular features, reactivity, and biological activities.
Table 1: Comparative Analysis of Benzopyran Derivatives
| Compound Name | Molecular Formula | Key Structural Features | Biological Activity |
|---|---|---|---|
| Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate | C₁₃H₁₄O₅ | 7-hydroxy, 4,4-dimethyl, 6-methyl ester | Antioxidant, anti-inflammatory |
| 7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid | C₁₂H₁₂O₅ | 7-hydroxy, 4,4-dimethyl, 6-carboxylic acid | Antioxidant, anti-inflammatory |
| Coumarin | C₉H₆O₂ | Simple benzopyran core | Anticoagulant, limited solubility |
| Daidzein | C₁₅H₁₀O₄ | Isoflavonoid, 7-hydroxy, 4-keto | Antioxidant, anti-cancer |
| Genistein | C₁₅H₁₀O₅ | Isoflavonoid, 5-hydroxy, 4-keto | Anti-inflammatory, anti-cancer |
Key Findings:
Functional Group Influence: The methyl ester at position 6 in the target compound improves lipophilicity compared to the carboxylic acid analog (C₁₂H₁₂O₅), enhancing membrane permeability and oral bioavailability .
Biological Activity: The compound’s dual antioxidant and anti-inflammatory activity surpasses Coumarin, which lacks hydroxylation and exhibits weaker bioactivity . Compared to Daidzein and Genistein (isoflavonoids), the benzopyran core of the target compound offers distinct redox properties due to its 2-oxo group and fused ring system .
Synthetic Considerations :
- Industrial synthesis employs continuous flow reactors for higher efficiency, a contrast to batch methods used for simpler derivatives like Coumarin .
- Purification via chromatography ensures higher purity than traditional crystallization techniques for carboxylic acid analogs .
Unique Advantages:
- The 7-hydroxy-6-methyl ester combination optimizes solubility and stability, making it superior to analogs with free carboxylic acids (e.g., C₁₂H₁₂O₅) in drug formulation .
- Synergistic effects between the 2-oxo and 7-hydroxy groups enhance radical scavenging activity, as demonstrated in in vitro assays .
Biological Activity
Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate (CAS No. 91910-81-5) is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This article explores its biological activity, including cytotoxic effects, antioxidant properties, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₄O₅
- Molecular Weight : 250.25 g/mol
- CAS Number : 91910-81-5
Anticancer Activity
Recent studies have indicated that compounds structurally related to methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran exhibit significant anticancer properties. For instance, derivatives of benzopyran have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 7-hydroxybenzopyran derivatives | MDA-MB-435 (melanoma) | 0.36 |
| SF-295 (glioblastoma) | 0.40 | |
| HCT-8 (colon cancer) | <0.20 |
These findings suggest that methyl 7-hydroxy derivatives may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development .
Antioxidant Activity
The antioxidant capacity of methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran has been assessed using various in vitro assays. The compound demonstrated a significant ability to scavenge free radicals and inhibit lipid peroxidation:
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 12 µg/mL |
| ABTS Assay | IC50 = 10 µg/mL |
| Lipid Peroxidation | Inhibition > 70% at 50 µg/mL |
These results indicate that this compound may be beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Properties
In vitro studies have shown that methyl 7-hydroxy derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the downregulation of NF-kB signaling pathways, which are crucial in inflammation:
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-alpha | 65 |
| IL-6 | 58 |
This suggests potential applications in treating inflammatory diseases .
Study on Cytotoxicity
A study conducted by Teles et al. (2005) investigated the cytotoxic effects of various benzopyran derivatives on human carcinoma cell lines. The results showed that methyl 7-hydroxy derivatives had comparable or superior activity compared to established chemotherapeutics like doxorubicin .
Phytochemical Investigations
In a bioprospecting program aimed at discovering new antiprotozoal agents from Brazilian flora, compounds including methyl 7-hydroxy derivatives were isolated and tested for their activity against Trypanosoma and Leishmania species. The results indicated promising activity with IC50 values below 5 µM for certain isolates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
